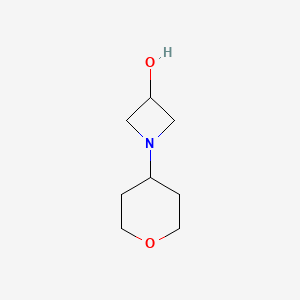

1-(Oxan-4-yl)azetidin-3-ol

描述

Contextualization of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly recognized as crucial components in the fields of organic synthesis and medicinal chemistry. researchgate.netrsc.org Their significance stems from their unique ring-strain energy, approximately 25.2 kcal mol⁻¹, which imparts a combination of molecular rigidity and satisfactory stability. researchgate.net This characteristic makes the azetidine scaffold a "privileged" structure in drug discovery, offering desirable pharmaceutical properties. researchgate.net

Despite their prevalence in medicinally relevant molecules, the synthesis of azetidines has historically been less developed compared to other saturated nitrogen heterocycles, presenting an ongoing challenge for synthetic chemists. researchgate.net Common synthetic strategies include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, as well as intermolecular [2+2] cycloadditions. researchgate.netsemanticscholar.org The reduction of β-lactams (azetidin-2-ones) is also a widely used method for preparing azetidines. rsc.orgacs.org The inherent ring strain of azetidines not only makes them stable for handling but also predisposes them to unique reactivity under specific conditions, making them valuable synthons for more complex molecules. rsc.orgrsc.org

Significance of 3-Hydroxylated Azetidine Architectures

Within the broader class of azetidines, 3-hydroxyazetidine and its derivatives are particularly valuable building blocks in medicinal chemistry. semanticscholar.orgchemimpex.com The hydroxyl group at the 3-position provides a versatile handle for further functionalization, serving as an oxygen nucleophile or a precursor for reductive amination partners. semanticscholar.org The presence of this functional group allows for the creation of complex molecular architectures, a crucial aspect of modern drug discovery. chemimpex.com

The 3-hydroxyazetidine scaffold is found in a variety of bioactive molecules and serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.comchemimpex.com Its ability to participate in a range of chemical reactions, coupled with favorable solubility and stability, enhances its utility in developing new therapeutic agents. chemimpex.comcymitquimica.com For instance, 3-hydroxyazetidines have been utilized in the synthesis of inhibitors for enzymes like Janus kinase (JAK) and as components of potential treatments for various diseases. google.comgoogle.com Research has also explored their use in creating novel materials, such as polymers with enhanced properties. chemimpex.com

Role of Oxane Moieties in Structurally Constrained Systems

The oxane, or tetrahydropyran (B127337) (THP), ring is another heterocyclic motif of great importance in medicinal chemistry. chemicalbook.comresearchgate.net As a saturated six-membered ring containing an oxygen atom, the oxane moiety is found in a wide array of biologically active natural products and synthetic compounds, including anticancer agents and antibiotics. chemicalbook.comresearchgate.net The inclusion of an oxane ring can significantly influence a molecule's physicochemical properties.

Overview of Research Trajectories for 1-(Oxan-4-yl)azetidin-3-ol

The compound this compound combines the desirable features of both the 3-hydroxyazetidine and the oxane ring systems. Research involving this specific scaffold and its analogs points towards its application as a building block in the synthesis of more complex molecules for drug discovery. For instance, derivatives of 1-(oxan-4-yl)azetidine have been investigated as components of inhibitors for various biological targets. drugbank.com The synthesis of related structures, such as N-[1-(oxan-4-yl)azetidin-3-yl] amides and 1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea, highlights the utility of this core in generating libraries of compounds for screening. molport.comchemsrc.com The hydrochloride salt of this compound is also commercially available, indicating its use as a starting material in synthetic chemistry. enaminestore.com

The general research trajectory for compounds of this class involves their use as intermediates in multi-step syntheses. The azetidine nitrogen allows for the introduction of various substituents, while the hydroxyl group on the azetidine ring and the oxane oxygen provide points for hydrogen bonding or further chemical modification. This versatility makes this compound a valuable scaffold for exploring new chemical space in the ongoing search for novel therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Related Azetidine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 3-Hydroxyazetidine hydrochloride | C₃H₈ClNO | 109.55 | 87 - 92 | chemimpex.comfishersci.com |

| 1-Acetyl-3-hydroxyazetidine | C₅H₉NO₂ | - | - | lookchem.com |

| 3-Fluoroazetidine Hydrochloride | C₃H₇ClFN | 111.544 | - | fishersci.com |

Table 2: Chemical Information for this compound and its Hydrochloride Salt

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|---|

| This compound | - | C₈H₁₅NO₂ | - | enaminestore.com |

属性

IUPAC Name |

1-(oxan-4-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-5-9(6-8)7-1-3-11-4-2-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWFOZYUHRWJCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Oxan 4 Yl Azetidin 3 Ol Systems

Fundamental Reactivity Governed by Azetidine (B1206935) Ring Strain

The chemical behavior of azetidines is fundamentally dictated by their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This energetic landscape renders the azetidine ring in 1-(Oxan-4-yl)azetidin-3-ol significantly more stable and easier to handle than its three-membered counterparts, yet poised for selective ring-opening under appropriate conditions. rsc.orggoogle.com

The strain arises from bond angle distortion, where the internal C-N-C and C-C-C angles are compressed from the ideal tetrahedral angle of 109.5° to near 90°, and from torsional strain due to the eclipsing of hydrogen atoms on adjacent ring carbons. This stored potential energy is the primary driving force for reactions that involve the cleavage of the C-N or C-C bonds of the heterocyclic ring, as such transformations lead to a more stable, strain-free open-chain product. rsc.org Consequently, the azetidine moiety acts as a latent reactive group, susceptible to activation and subsequent functionalization.

Pathways of Ring Opening in Azetidinol (B8437883) Derivatives

One of the most characteristic reactions of azetidinol systems is the nucleophilic ring-opening, which relieves the inherent ring strain. This process is often facilitated by the activation of the azetidine nitrogen. Protonation or Lewis acid coordination to the nitrogen atom generates a highly electrophilic azetidinium ion, which becomes exceptionally susceptible to nucleophilic attack at the C2 or C4 positions.

Research on analogous systems, such as 1-benzhydrylazetidine-3-ol, has demonstrated that various nucleophiles can effectively open the ring. bhu.ac.in For instance, Lewis acid-mediated reactions with phenolic oxygen nucleophiles lead to the formation of 1,3-amino ether products. bhu.ac.in The regioselectivity of the attack is governed by both steric and electronic factors of the substituents on the azetidine ring. In the case of this compound, nucleophilic attack is expected to occur at the unsubstituted C2 or C4 positions, leading to cleavage of a C-N bond. The reaction proceeds via a classic SN2 mechanism, resulting in an inversion of configuration at the carbon center being attacked.

A variety of nucleophiles can be employed in these transformations, leading to a diverse array of functionalized acyclic amine products.

| Nucleophile Class | Specific Example | Resulting Product Type | Reference |

|---|---|---|---|

| Oxygen Nucleophiles | Aryl Alcohols (Phenols) | γ-Amino Ethers | bhu.ac.in |

| Sulfur Nucleophiles | Thiols | γ-Amino Thioethers | |

| Halide Nucleophiles | Tetrabutylammonium Halides | γ-Haloamines | |

| Carbon Nucleophiles | Organocuprates | Functionalized Amines | |

| Nitrogen Nucleophiles | Amines | 1,3-Diamines |

Photochemical reactions provide an alternative pathway to manipulate strained ring systems. While photochemical decarbonylation is a reaction characteristic of cyclic ketones, such as the corresponding 1-(Oxan-4-yl)azetidin-3-one, it is not a direct pathway for azetidinol derivatives. Photolysis of an azetidinone can lead to the expulsion of carbon monoxide and the formation of reactive dipole intermediates, which can undergo subsequent cycloaddition reactions.

For azetidinol systems, photochemical energy is more commonly utilized in their synthesis via the Norrish-Yang cyclization of α-aminoacetophenones. cymitquimica.com This process involves a light-induced intramolecular hydrogen abstraction followed by radical cyclization to form the strained four-membered ring. cymitquimica.com Interestingly, this "build and release" strategy can be extended to subsequent ring transformations. cymitquimica.comwikipedia.org The photochemically generated azetidinol, containing significant strain energy, can then be induced to undergo ring-opening upon the addition of specific reagents like electron-deficient ketones or boronic acids, leading to novel molecular scaffolds such as aminodioxolanes. cymitquimica.comwikipedia.org

Reactivity at the Azetidinol Hydroxyl Functionality

The secondary hydroxyl group at the C3 position of the azetidine ring is a key site for functionalization, allowing for a range of transformations that maintain the integrity of the strained ring system.

The hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, 1-(Oxan-4-yl)azetidin-3-one. Due to the sensitivity of the strained ring, mild oxidation conditions are required to prevent ring cleavage or other side reactions. Reagents such as Dess-Martin periodinane (DMP) or conditions for a Swern oxidation are well-suited for this transformation, offering high chemoselectivity and operating under neutral or mild basic conditions at low temperatures. wikipedia.orgwikipedia.orgwikipedia.org

Conversely, the reduction of the resulting 3-azetidinone back to the 3-azetidinol can be readily achieved using standard reducing agents. google.com Hydride reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this purpose, selectively reducing the ketone without affecting the integrity of the azetidine ring. google.com

| Transformation | Reagent(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Oxidation (Alcohol to Ketone) | Dess-Martin Periodinane (DMP) | 1-(Oxan-4-yl)azetidin-3-one | Mild, neutral pH, room temp. | wikipedia.org |

| Oxidation (Alcohol to Ketone) | DMSO, Oxalyl Chloride, Triethylamine (Swern) | 1-(Oxan-4-yl)azetidin-3-one | Mild, low temp. (-78 °C), avoids toxic metals. | wikipedia.org |

| Reduction (Ketone to Alcohol) | Sodium Borohydride (NaBH₄) | This compound | Chemoselective, mild conditions. | google.com |

The hydroxyl group readily participates in standard ether and ester formation reactions.

Esterification: Acylation of the hydroxyl group can be achieved using various acylating agents. For example, reaction with acyl chlorides, such as p-nitrobenzoyl chloride, in the presence of a base like pyridine, yields the corresponding ester derivative. oup.com Similarly, reaction with carboxylic anhydrides or coupling of carboxylic acids using standard reagents (e.g., DCC, EDCI) can be employed to form a wide range of esters.

Etherification: The formation of ethers from the azetidinol can be accomplished via the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. chemicalbook.com This intermediate then undergoes an SN2 reaction with an alkyl halide (e.g., iodomethane) to furnish the desired ether. This method allows for the introduction of various alkyl groups at the 3-position of the azetidine ring.

Influence of the Oxan-4-yl Substituent on Azetidine Reactivity.

The oxan-4-yl group, a tetrahydropyran (B127337) ring connected at the 4-position, plays a crucial role in dictating the chemical behavior of the azetidin-3-ol (B1332694) moiety. Its influence can be dissected into electronic and steric components, which collectively affect the reactivity of the azetidine ring, particularly in ring-opening reactions.

The electronic nature of the N-substituent is a key determinant of the azetidine nitrogen's basicity and, consequently, the ease of its protonation or quaternization, which are often precursors to ring-opening reactions. nih.gov The oxan-4-yl group is an aliphatic, oxygen-containing substituent. The oxygen atom in the oxane ring is an electron-withdrawing group due to its electronegativity, which can exert a modest inductive effect (-I) on the azetidine nitrogen through the saturated carbon framework. This effect is expected to be relatively weak due to the number of sigma bonds separating the oxygen and nitrogen atoms.

A more significant electronic influence arises from the lone pairs of electrons on the azetidine nitrogen. Delocalization of these lone pairs can affect the ring's stability. nih.gov In the case of the oxan-4-yl substituent, which is a saturated heterocyclic system, there are no π-systems for conjugation. Therefore, the primary electronic influence is the inductive effect. Compared to a simple N-alkyl group, the oxan-4-yl substituent might slightly decrease the basicity of the azetidine nitrogen.

Sterically, the oxan-4-yl group is relatively bulky. This steric hindrance can influence the approach of reagents to the nitrogen atom and the adjacent ring carbons. The chair conformation of the oxane ring presents a specific three-dimensional profile that can direct the approach of reactants. This steric bulk can also affect the stability of transition states in various reactions, thereby influencing reaction rates and pathways. For instance, in reactions involving nucleophilic attack on the azetidine ring carbons, the bulky N-substituent can sterically shield certain faces of the ring.

| N-Substituent | Measured/Calculated pKa of Azetidine Nitrogen | Reference |

|---|---|---|

| Phenyl | 4.3 (measured) / 2.9 (calculated) | nih.gov |

| Pyridyl | -1.1 (calculated) | nih.gov |

| Alkyl (general) | Generally higher than N-aryl | General Chemical Principles |

| Oxan-4-yl | Expected to be slightly lower than simple alkyl groups due to the inductive effect of the ring oxygen. | Inference |

The oxan-4-yl substituent can significantly influence the regio- and stereoselectivity of reactions involving the azetidine ring, particularly in ring-opening processes. uncfsu.edu The regioselectivity of ring-opening in N-substituted azetidin-3-ols is often dependent on the stability of the forming carbocationic intermediates or the site of nucleophilic attack. uncfsu.edu

In acid-catalyzed ring-opening reactions, protonation of the azetidine nitrogen is the initial step, followed by nucleophilic attack on one of the ring carbons. The choice of which C-N bond is cleaved (N-C2 vs. N-C4) is governed by the substituents on the carbon atoms. For this compound, assuming no other substituents on the carbon atoms of the azetidine ring, the two C-N bonds are electronically similar. However, the presence of the hydroxyl group at C3 can influence the electron density and stability of adjacent positions.

The stereochemistry of the ring-opening is also a critical aspect. For substituted azetidinols, ring-opening can proceed with either inversion or retention of configuration at the stereocenters. uncfsu.edu For instance, the ring-opening of trans-2-methyl-3-azetidinols with 4-bromophenol (B116583) occurs with cleavage of the N-C4 bond, while cis- and trans-2-phenyl-3-azetidinols open via cleavage of the N-C2 bond with inversion of configuration at C2. uncfsu.edu These outcomes are rationalized by the nucleophilic attack on the corresponding azetidinium ions. uncfsu.edu

The bulky oxan-4-yl group can play a role in directing the approach of the nucleophile, thus influencing the stereochemical outcome of the reaction. The conformational preference of the oxan-4-yl group can create a chiral environment around the azetidine ring, potentially leading to diastereoselective transformations.

The following table summarizes the expected influence of the oxan-4-yl substituent on the regio- and stereoselectivity of ring-opening reactions based on general principles of azetidine chemistry.

| Reaction Type | Expected Regioselectivity | Expected Stereoselectivity | Rationale |

|---|---|---|---|

| Acid-catalyzed ring-opening with a nucleophile | Attack at C2 or C4, potentially influenced by the electronic effect of the C3-hydroxyl group. | Likely to proceed with inversion of configuration at the attacked carbon, influenced by the steric bulk of the oxan-4-yl group. | Based on studies of other N-substituted azetidinols where ring-opening proceeds through an SN2-like attack on the azetidinium ion. uncfsu.edu |

| Rearrangement reactions | Dependent on the specific rearrangement pathway (e.g., Stevens or Sommelet-Hauser). | The stereochemical outcome would be dictated by the concerted or stepwise nature of the rearrangement and the conformational constraints imposed by the N-substituent. | General principles of ylide rearrangements. |

Characterization of Reactive Intermediates.

The chemical transformations of this compound, like other azetidine systems, can proceed through various reactive intermediates. Understanding the nature and behavior of these intermediates is key to elucidating reaction mechanisms and predicting product outcomes.

In many reactions of azetidinols, particularly under acidic conditions, the formation of carbocationic intermediates is a key mechanistic step. libretexts.org The protonation of the azetidine nitrogen leads to the formation of an azetidinium ion. This strained, positively charged species is highly susceptible to nucleophilic attack, leading to ring-opening. The cleavage of a C-N bond can lead to the formation of a carbocation at one of the ring carbons.

The stability of this carbocation is a crucial factor in determining the reaction pathway. In the case of this compound, the hydroxyl group at the C3 position can influence the stability of a carbocation at C2 or C4 through inductive effects. The oxan-4-yl group, being primarily an alkyl substituent, would have a stabilizing effect on a carbocation through hyperconjugation, although this effect is likely to be modest.

Carbocation rearrangements, such as hydride or alkyl shifts, are common in carbocation chemistry and can lead to the formation of more stable carbocationic species. libretexts.org For example, a 1,2-hydride shift could occur if it leads to a more stable carbocation. The specific reaction conditions and the structure of the substrate will determine whether such rearrangements are favorable.

While ionic pathways are common in azetidine chemistry, radical-mediated transformations have also been reported. chemrxiv.org The cleavage of a C-N bond in the azetidine ring can be initiated by radical-generating reagents or through photochemical methods. The stability of the resulting radical intermediates would influence the course of the reaction.

For this compound, the formation of a carbon-centered radical on the azetidine ring would be influenced by the substituents. The hydroxyl group at C3 could have a minor influence on the stability of a radical at an adjacent carbon. The N-centered radical is another possibility, and its stability would be affected by the nature of the N-substituent. The oxan-4-yl group, being an alkyl-type substituent, would offer some stabilization to an adjacent radical center through hyperconjugation.

Phototransformations of azetidine radical cations have been shown to involve C-N bond cleavage, leading to open-chain distonic radical cations. consensus.app

Azetidinium ylides are another important class of reactive intermediates in azetidine chemistry. researchgate.net These are zwitterionic species with a positive charge on the nitrogen atom and a negative charge on an adjacent carbon atom. They can be generated by the deprotonation of an azetidinium salt or by the reaction of an azetidine with a carbene.

Once formed, azetidinium ylides can undergo a variety of rearrangements, with the Stevens and Sommelet-Hauser rearrangements being the most common. These rearrangements typically lead to ring-expanded products, such as pyrrolidines. researchgate.net The course of the rearrangement is influenced by the substituents on the azetidine ring and the nitrogen atom.

For this compound, the formation of an ylide would require deprotonation at one of the α-carbons of the azetidine ring. The subsequent rearrangement would be influenced by the steric and electronic properties of the oxan-4-yl group. The bulky nature of this substituent could influence the conformational preferences of the ylide intermediate, thereby affecting the stereochemical outcome of the rearrangement.

The following table outlines the key characteristics of the potential reactive intermediates in the chemistry of this compound.

| Reactive Intermediate | Formation Conditions | Key Characteristics and Subsequent Reactions | Influence of Oxan-4-yl Group |

|---|---|---|---|

| Azetidinium Ion (Carbocationic precursor) | Acidic conditions | Strained, positively charged ring; susceptible to nucleophilic attack leading to ring-opening. Can lead to carbocation formation upon C-N bond cleavage. | The inductive effect of the oxan-4-yl group can slightly modulate the electron density at the nitrogen, affecting the ease of protonation. |

| Carbon-centered Radical | Radical initiators, photolysis | Can undergo further radical reactions such as addition, abstraction, or fragmentation (C-N bond cleavage). | Provides modest stabilization through hyperconjugation. |

| Azetidinium Ylide | Base treatment of azetidinium salt or reaction with a carbene | Undergoes characteristic rearrangements (e.g., Stevens, Sommelet-Hauser) to form larger rings (e.g., pyrrolidines). | Steric bulk can influence the conformation of the ylide and the stereochemical outcome of the rearrangement. |

Detailed Mechanistic Elucidation of Reactions Involving this compound.

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific experimental or computational data concerning the detailed mechanistic elucidation of reactions involving this compound. While the broader classes of azetidines and tetrahydropyrans are well-documented in chemical research, the specific kinetic, thermodynamic, and transition state profiles for this particular compound have not been reported. The inherent ring strain of the azetidine ring suggests a potential for various ring-opening reactions, a common reactivity pathway for such four-membered heterocycles. nih.govmagtech.com.cnrsc.org However, without dedicated studies on this compound, any discussion of its specific reaction mechanisms would be speculative.

Kinetic and Thermodynamic Considerations.

No peer-reviewed studies detailing the kinetic and thermodynamic parameters for reactions of this compound have been found. Kinetic studies would provide crucial information on reaction rates, rate constants, and the factors influencing them, such as temperature and solvent effects. Thermodynamic data, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), are essential for understanding the feasibility and spontaneity of chemical transformations involving this compound. The absence of such data in the current body of scientific literature precludes a detailed discussion of the kinetic and thermodynamic considerations for the reactivity of this compound.

Transition State Profiling.

Similarly, there is no available information on the transition state profiling for any reaction involving this compound. Transition state analysis, often performed using computational chemistry methods, is fundamental to understanding the energy barriers and the geometry of the highest-energy species along a reaction coordinate. joaquinbarroso.comucsb.edu Such studies would elucidate the precise mechanism of bond formation and cleavage, providing a deeper understanding of the molecule's reactivity. The lack of any published research in this area means that the transition state profiles for reactions of this compound remain uncharacterized.

Data Tables

Advanced Structural Elucidation and Conformational Landscape of 1 Oxan 4 Yl Azetidin 3 Ol

High-Resolution Spectroscopic Characterization.

High-resolution spectroscopic methods are fundamental to the unambiguous determination of the molecular structure of 1-(Oxan-4-yl)azetidin-3-ol, confirming its connectivity and providing insights into its conformational dynamics in solution.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate structural details of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign all proton and carbon signals.

Of particular importance would be Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which provide through-space correlations between protons. These correlations are critical for determining the relative stereochemistry of the substituents on the azetidine (B1206935) ring and for understanding the preferred spatial orientation of the oxane ring relative to the azetidine ring. The conformational landscape of both the strained four-membered azetidine ring and the flexible six-membered oxane ring, which typically adopts a chair conformation, could be thoroughly investigated. The coupling constants (J-values) observed in the ¹H NMR spectrum would further aid in defining dihedral angles and thus the conformation of the ring systems.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This data is illustrative and not based on published experimental results.)

| Atom Number | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Azetidine-C2 | ~55-60 | ~3.0-3.5 | t | ~7-9 |

| Azetidine-C3 | ~65-70 | ~4.0-4.5 | m | - |

| Azetidine-C4 | ~55-60 | ~3.0-3.5 | t | ~7-9 |

| Oxane-C1' (CH) | ~60-65 | ~2.5-3.0 | tt | ~11, 4 |

| Oxane-C2', C6' | ~40-45 | ~1.6-1.8 (ax), ~1.9-2.1 (eq) | m | - |

| Oxane-C3', C5' | ~30-35 | ~1.4-1.6 (ax), ~1.7-1.9 (eq) | m | - |

| Oxane-C4' | ~70-75 | ~3.8-4.2 | m | - |

| OH | - | Variable | br s | - |

High-Resolution Mass Spectrometry for Molecular Composition.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₇NO₂). Fragmentation patterns observed in the mass spectrum (MS/MS) would offer additional structural information, corroborating the connectivity of the azetidine and oxane rings.

Table 2: Expected High-Resolution Mass Spectrometry Data (Note: This data is illustrative and not based on published experimental results.)

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Exact Mass | 171.1259 |

| [M+H]⁺ | 172.1332 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, would be utilized to identify the functional groups present in this compound and to probe the strain within the azetidine ring. The characteristic O-H stretching vibration of the alcohol group would be expected in the region of 3200-3600 cm⁻¹. C-N and C-O stretching vibrations would also be prominent. The vibrational frequencies associated with the azetidine ring could provide insights into the degree of ring strain, a key feature of four-membered heterocyclic systems.

Table 3: Anticipated Vibrational Spectroscopy Peaks (Note: This data is illustrative and not based on published experimental results.)

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | IR | 3200-3600 (broad) |

| C-H Stretch | IR, Raman | 2850-3000 |

| C-N Stretch | IR | 1100-1250 |

| C-O Stretch | IR | 1050-1150 |

| Azetidine Ring Modes | Raman | Lower frequency region |

X-ray Crystallographic Studies on Azetidine and Oxane Hybrid Structures.

To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database. X-ray crystallography on a suitable single crystal would provide the most definitive three-dimensional structure in the solid state.

Solid-State Structural Parameters.

An X-ray crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles. This data would offer a static picture of the molecular conformation, revealing the puckering of the azetidine ring and the chair conformation of the oxane ring. The orientation of the hydroxyl group on the azetidine ring would also be unambiguously determined.

Intermolecular Interactions and Packing.

The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the azetidine ring. These interactions govern the packing of the molecules in the crystal lattice and can influence the observed solid-state conformation.

Conformational Analysis of the Azetidine Ring

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, which profoundly influences its conformational behavior. rsc.org This strain arises from bond angle deviation from the ideal tetrahedral angle and torsional strain from eclipsing interactions.

To alleviate some of this strain, the azetidine ring is not planar but exists in a puckered conformation. The degree of puckering is a balance between angle strain and torsional strain. The puckered conformation can be described by a puckering amplitude and a phase angle. The nitrogen atom's lone pair of electrons also plays a crucial role in the ring's geometry and inversion dynamics.

The azetidine ring can undergo a rapid inversion process, where the ring flips between two equivalent puckered conformations. This inversion is analogous to the umbrella-like inversion of ammonia. The energy barrier for this inversion is influenced by the substituents on both the nitrogen and carbon atoms of the ring. For N-substituted azetidines, the substituent can adopt either an axial or an equatorial position relative to the puckered ring, with the equatorial position generally being more stable to minimize steric interactions.

The energetic landscape of the azetidine ring in this compound is influenced by the substituents at the 1- and 3-positions. The bulky oxanyl group on the nitrogen atom and the hydroxyl group on the carbon atom will have specific steric and electronic effects on the ring's conformation.

Computational studies on similar substituted azetidines can provide insight into the relative energies of different conformers. The preference for the oxanyl group to be in an equatorial position on the azetidine ring is a key factor in determining the most stable conformation. The hydroxyl group at the 3-position can also influence the puckering of the ring through intramolecular interactions.

Table 1: Illustrative Energetic Data for Azetidine Ring Puckering

| Parameter | Typical Value |

|---|---|

| Puckering Amplitude (q) | 0.1 - 0.2 Å |

| Barrier to Ring Inversion | 1 - 5 kcal/mol |

| Axial-Equatorial Energy Difference for N-substituent | 0.5 - 2.0 kcal/mol |

Note: These are generalized values for substituted azetidines and may vary for the specific compound.

Conformational Analysis of the Oxane Ring

The oxane, or tetrahydropyran (B127337), ring is a six-membered saturated heterocycle containing an oxygen atom. Its conformational behavior is analogous to that of cyclohexane, with a strong preference for a chair conformation to minimize angle and torsional strain. ic.ac.uk

The chair conformation is the most stable arrangement for the oxane ring, with an energy barrier to ring flipping of approximately 10 kcal/mol. ic.ac.uk In this conformation, the substituents can occupy either axial or equatorial positions. The boat conformation is a higher-energy, more flexible intermediate in the ring-flipping process and is significantly less stable than the chair form due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org Twist-boat conformations are slightly more stable than the pure boat form but are still high-energy states. libretexts.org

Table 2: Relative Energies of Oxane Ring Conformations

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0 |

| Twist-Boat | ~5-6 |

| Boat | ~6-7 |

| Half-Chair | ~10-11 |

Note: These are generalized values for the parent oxane ring.

In this compound, the oxane ring is substituted at the 4-position with the azetidinyl group. For monosubstituted cyclohexanes, and by analogy, oxanes, the substituent generally prefers the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. libretexts.org The energetic preference for the equatorial position depends on the size of the substituent. The azetidinyl group is a moderately bulky substituent, and thus the conformation where it occupies the equatorial position on the oxane ring is expected to be significantly more stable.

The presence of the heteroatom (oxygen) in the oxane ring introduces additional electronic effects, such as the anomeric effect, which can influence the conformational preferences of substituents, particularly at the 2- and 6-positions. However, for a 4-substituted oxane, steric considerations are generally the dominant factor.

Intermolecular and Intramolecular Interactions in this compound

Intermolecular Interactions: In the solid state or in solution, intermolecular hydrogen bonding is expected to be a dominant force. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the azetidine ring and the oxygen atom of the oxane ring can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger aggregates, influencing the crystal packing and the properties of the compound in solution.

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Type | Donor | Acceptor |

|---|---|---|

| Intramolecular | Azetidine -OH | Oxane -O- |

| Intermolecular | Azetidine -OH | Azetidine -OH (another molecule) |

| Intermolecular | Azetidine -OH | Azetidine -N- (another molecule) |

| Intermolecular | Azetidine -OH | Oxane -O- (another molecule) |

The balance between these intramolecular and intermolecular forces, along with the inherent conformational preferences of the two ring systems, creates a complex and dynamic structural landscape for this compound.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Azetidine |

| Oxane (Tetrahydropyran) |

| Cyclohexane |

Hydrogen Bonding Networks (e.g., involving the 3-hydroxyl)

The presence of a hydroxyl group at the 3-position of the azetidine ring, along with the nitrogen atom of the azetidine and the oxygen atom of the oxane ring, introduces the potential for a variety of intramolecular and intermolecular hydrogen bonds. These interactions play a significant role in stabilizing specific conformations of the molecule.

The 3-hydroxyl group can act as a hydrogen bond donor, while the azetidine nitrogen and the oxane oxygen can serve as hydrogen bond acceptors. rsc.orgnih.gov This arrangement allows for the formation of intramolecular hydrogen bonds, which can influence the puckering of the azetidine ring and the relative orientation of the two ring systems.

Intramolecular Hydrogen Bonding:

Computational studies on analogous amino alcohol systems suggest the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the azetidine nitrogen atom. The formation of such a bond would lead to a more compact conformation, restricting the rotation around the C-N bond connecting the two rings. The strength of this interaction is dependent on the geometry of the molecule and the solvent environment. In nonpolar solvents, such intramolecular interactions are generally more favorable.

Another potential, albeit likely weaker, intramolecular hydrogen bond could exist between the hydroxyl proton and the oxygen atom of the oxane ring. The feasibility of this interaction depends on the conformational flexibility of the molecule, which would need to adopt a folded conformation to bring these two groups into sufficient proximity.

Intermolecular Hydrogen Bonding:

In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant force. The 3-hydroxyl group can participate in extensive hydrogen bonding networks, forming dimers or larger aggregates. nih.gov These intermolecular interactions can significantly influence the crystal packing and physical properties of the compound. The nitrogen atom of the azetidine ring can also act as a hydrogen bond acceptor in intermolecular interactions.

The interplay between intramolecular and intermolecular hydrogen bonding is a key determinant of the conformational landscape of this compound. In dilute solutions in non-polar solvents, intramolecularly hydrogen-bonded conformers may be more prevalent, while in polar solvents or in the solid state, intermolecular hydrogen bonding with the solvent or other molecules of the compound will likely dominate.

Illustrative Data on Potential Hydrogen Bonds:

The following table provides hypothetical data for potential hydrogen bonds in this compound, based on typical values observed in similar systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |

| Intramolecular | O-H (azetidinol) | N (azetidine) | 2.0 - 2.5 | 140 - 160 |

| Intramolecular | O-H (azetidinol) | O (oxane) | 2.2 - 2.8 | 130 - 150 |

| Intermolecular | O-H (azetidinol) | O-H (azetidinol) | 1.8 - 2.2 | 160 - 180 |

| Intermolecular | O-H (azetidinol) | N (azetidine) | 1.9 - 2.4 | 150 - 170 |

Steric Hindrance and Non-Covalent Interactions

Beyond hydrogen bonding, the conformational landscape of this compound is significantly shaped by steric hindrance and other non-covalent interactions. wikipedia.org The spatial arrangement of the two interconnected ring systems leads to potential steric clashes that disfavor certain conformations.

The azetidine ring is known to adopt a puckered conformation, which helps to alleviate torsional strain. rsc.org The substituent at the nitrogen atom, in this case, the oxan-4-yl group, will influence the degree and nature of this puckering. The bulky oxane ring, which itself preferentially adopts a chair conformation, will exert a significant steric influence on the azetidine ring. wikipedia.org

The linkage between the two rings at the N1 position of the azetidine and the C4 position of the oxane allows for rotational freedom. However, this rotation is likely to be restricted due to steric interactions between the hydrogen atoms on the azetidine ring and those on the oxane ring. The most stable conformation will be one that minimizes these repulsive steric interactions.

Key Steric Interactions:

Interaction between the azetidine ring protons and the axial/equatorial protons of the oxane ring: Depending on the relative orientation of the two rings, protons on the azetidine ring can experience steric repulsion from the protons on the oxane ring.

Influence of the 3-hydroxyl group: The position of the hydroxyl group on the azetidine ring (either cis or trans to the oxane substituent) will have a profound impact on the steric environment. A cis relationship could lead to greater steric hindrance with the oxane ring, potentially forcing it into a less stable conformation or influencing the puckering of the azetidine ring.

Other Non-Covalent Interactions:

Conformational Preferences:

Illustrative Conformational Parameters:

The following table presents hypothetical conformational parameters for this compound, derived from general knowledge of similar heterocyclic systems.

| Parameter | Description | Predicted Value |

| Azetidine Ring Puckering Angle | The dihedral angle defining the pucker of the four-membered ring. | 20-40° |

| Oxane Ring Conformation | The preferred conformation of the six-membered ring. | Chair |

| C-N-C-C Dihedral Angle | The dihedral angle around the bond connecting the two rings. | Restricted range to minimize steric hindrance |

Computational and Theoretical Chemistry Studies on 1 Oxan 4 Yl Azetidin 3 Ol

Quantum Chemical Investigations of Electronic Structure.

Density Functional Theory (DFT) Calculations for Ground State Properties.

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific Density Functional Theory (DFT) studies focused on the ground state properties of 1-(Oxan-4-yl)azetidin-3-ol. While DFT is a widely used method for investigating the electronic structure and properties of organic molecules, published research specifically detailing the optimized geometry, electronic energies, and other ground state parameters for this particular compound is not presently available.

Analysis of Bond Orders, Charges, and Molecular Orbitals.

Due to the absence of dedicated computational studies on this compound, a detailed analysis of its bond orders, atomic charges, and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) is not possible at this time. This information, which is crucial for understanding the molecule's reactivity and electronic characteristics, remains undetermined in the public domain.

Theoretical Mechanistic Predictions and Reaction Dynamics.

Computational Mapping of Reaction Pathways and Transition States.

No computational studies detailing the mapping of reaction pathways or the identification of transition states for reactions involving this compound have been found in the reviewed literature. Such studies are essential for elucidating reaction mechanisms at a molecular level.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating their atomic motions over time. nih.govresearchgate.net For this compound, MD simulations can reveal the accessible conformations of both the azetidine (B1206935) and oxane rings, as well as the relative orientations between them. These simulations typically involve placing the molecule in a simulated solvent environment and calculating the forces between atoms to predict their movement. mdpi.com

Through MD simulations, it is possible to identify the most stable, low-energy conformations of the molecule. The oxane ring is expected to predominantly adopt a chair conformation, which minimizes steric and torsional strain. The azetidine ring, while strained, is not planar and undergoes a puckering motion. rsc.org The simulations can quantify the energy barriers between different puckered states of the azetidine ring and how the substitution of the bulky oxane group at the nitrogen atom influences this dynamic behavior.

Furthermore, MD simulations can elucidate the dynamic interplay between the two rings. The trajectory data from these simulations can be analyzed to determine the distribution of dihedral angles at the linkage between the azetidine nitrogen and the oxane C4 carbon. This provides a detailed picture of the preferred spatial arrangement of the two heterocyclic systems.

Interactive Data Table: Representative Conformational Data from MD Simulations

Below is a hypothetical interactive table illustrating the type of data that could be obtained from MD simulations of this compound. The values are representative and based on typical findings for similar heterocyclic systems.

| Parameter | Value | Description |

| Oxane Ring Conformation | Chair | The most stable conformation observed in over 95% of the simulation time. |

| Azetidine Ring Puckering Angle | 37° | The average dihedral angle defining the pucker of the four-membered ring. rsc.org |

| N1-C4 Dihedral Angle (τ) | -175°, -65°, 70° | The three most populated dihedral angles around the bond connecting the two rings, indicating distinct rotational isomers (rotamers). |

| Intramolecular Hydrogen Bond (O3-H...O_oxane) | 2.5 Å | The average distance observed for a potential transient intramolecular hydrogen bond between the azetidinol (B8437883) hydroxyl group and the oxane oxygen. |

Computational Assessment of Ring Strain and its Impact on Reactivity

The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle. researchgate.net This inherent strain has profound implications for the molecule's reactivity, often serving as a driving force for ring-opening reactions. nih.govresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify this strain energy. researchgate.net

The ring strain energy (RSE) can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, isolating the effect of the ring structure. For a simple azetidine, the RSE is considerable. The substitution of the oxane ring at the nitrogen atom can subtly modulate this strain. DFT calculations can be employed to determine if the bulky oxanyl group sterically interacts with the azetidine ring in a way that either increases or slightly decreases the ring strain compared to a less hindered N-substituted azetidine.

An increased ring strain would theoretically enhance the reactivity of the azetidine ring towards nucleophilic attack, making it more susceptible to ring-opening. Computational studies can model the reaction pathways for such openings, calculating the activation energies and transition state geometries. This information is invaluable for predicting how this compound might behave in different chemical environments and for designing reactions that leverage its inherent strain.

Interactive Data Table: Calculated Ring Strain Energies

This interactive table presents representative ring strain energy (RSE) values for azetidine and related cyclic amines, as would be determined by DFT calculations.

| Compound | Ring Size | Ring Strain Energy (kcal/mol) | Method of Calculation |

| Aziridine (B145994) | 3 | ~27 | Isodesmic Reaction |

| Azetidine | 4 | ~26 | Isodesmic Reaction |

| Pyrrolidine | 5 | ~6 | Isodesmic Reaction |

| Piperidine | 6 | ~0 | Isodesmic Reaction |

Theoretical Insights into the Synergistic Effects of Azetidine and Oxane Moieties

The presence of both an azetidine and an oxane ring within the same molecule leads to potential synergistic effects where the two rings mutually influence each other's properties. Theoretical calculations can provide a deep understanding of these interactions.

Influence of Oxane on Azetidine Ring Strain and Reactivity

The electron-donating nature of the nitrogen atom in the azetidine ring is influenced by the substituent attached to it. The oxanyl group, being an alkyl substituent, is generally considered to be electron-donating. This can affect the electronic properties of the azetidine nitrogen and, consequently, the reactivity of the ring. Furthermore, the sheer size of the oxane ring can sterically hinder the approach of reactants to the azetidine ring, potentially influencing the regioselectivity of reactions. Theoretical models can map the electrostatic potential surface of the molecule, highlighting regions of high or low electron density and predicting sites susceptible to electrophilic or nucleophilic attack.

Conformational Interplay between the Rings

The conformational preferences of the oxane ring can significantly impact the orientation of the azetidine ring, and vice versa. The chair conformation of the oxane ring places the azetidine substituent in either an axial or equatorial position. Computational studies can determine the energy difference between these two conformers. The equatorial position is often favored for bulky substituents to minimize steric clashes.

Applications of Azetidine and Oxane Scaffolds in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecular Architectures

Both azetidine (B1206935) and oxane scaffolds serve as fundamental building blocks in the construction of complex molecules, albeit for different strategic reasons. The azetidine ring, a saturated four-membered N-heterocycle, is prized in medicinal chemistry for providing rigid, three-dimensional structures that can improve pharmacokinetic properties. whiterose.ac.uk Its incorporation can lead to novel chemical space and enable "scaffold hopping" to enhance metabolic stability. whiterose.ac.uk Synthetic chemists have leveraged densely functionalized azetidine systems to create a wide variety of more complex architectures, including fused, bridged, and spirocyclic ring systems. nih.govsigmaaldrich.com The defined spatial orientation of substituents on the rigid azetidine core can lead to higher binding affinity with biological targets by reducing the entropic penalty of binding. nih.gov

Methodological Developments Utilizing Azetidinol (B8437883) Substrates

The development of novel synthetic methodologies is crucial for accessing functionalized heterocycles. For azetidines, significant progress has been made in creating efficient and robust methods to generate the strained four-membered ring. whiterose.ac.uk Traditional synthesis often involves the cyclization of linear precursors. whiterose.ac.uk However, modern methods have expanded this toolkit considerably. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidin-3-ol (B1332694) derivatives in high yields. cam.ac.uk This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups. cam.ac.uk

Other innovative approaches include photo-induced reactions. The visible-light-mediated aza Paternò–Büchi reaction, an intermolecular [2+2] photocycloaddition, has been developed to construct densely functionalized azetidines that would be difficult to access through other means. researchgate.netnih.gov Furthermore, radical-based strategies, such as the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, have enabled the [3+1] cyclization to produce azetidines featuring vicinal tertiary-quaternary centers. whiterose.ac.uk These methodological advancements provide chemists with powerful tools to synthesize complex azetidinol-containing structures like 1-(Oxan-4-yl)azetidin-3-ol.

Strategies for Scaffold Diversification and Library Generation

The systematic exploration of chemical space through the generation of compound libraries is a cornerstone of modern drug discovery. The azetidine scaffold is exceptionally well-suited for diversity-oriented synthesis (DOS). sigmaaldrich.com Researchers have described the synthesis and diversification of functionalized azetidine ring systems to access large collections of fused, bridged, and spirocyclic compounds. nih.govsigmaaldrich.commdpi.com One notable example involved the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, demonstrating the scaffold's amenability to high-throughput synthetic approaches. nih.govsigmaaldrich.com The goal of such efforts is often to populate libraries with molecules "pre-optimized" for specific property profiles, such as those required for targeting the central nervous system (CNS). nih.govsigmaaldrich.commdpi.com

The concept of scaffold diversity is central to these strategies, where variation of the molecular core is considered a critical element for generating functionally diverse libraries. whiterose.ac.ukcam.ac.uk Methodologies like the "build/couple/pair" algorithm are employed to create scaffold diversity efficiently. cam.ac.uk This involves assembling building blocks, coupling them to a central template, and then transforming the template into multiple diverse scaffolds using an array of different reactions. nih.gov While developed for various molecular frameworks, these principles are directly applicable to both azetidine and oxane cores, allowing for the generation of structurally distinct compound collections for biological screening. whiterose.ac.ukscispace.comscribd.com

| Strategy | Description | Scaffold Example | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Systematic synthesis of structurally diverse compounds, often utilizing a central scaffold for derivatization into fused, bridged, or spirocyclic systems. | Azetidine | sigmaaldrich.com |

| Solid-Phase Synthesis | Immobilization of a core scaffold on a solid support to facilitate high-throughput synthesis and purification of a large library of derivatives. | Spirocyclic Azetidines | nih.govsigmaaldrich.com |

| Build/Couple/Pair Algorithm | An approach where building blocks are assembled (build), joined to a template (couple), and then cyclized or rearranged to generate diverse final scaffolds (pair/transform). | Macrocycles | cam.ac.uknih.gov |

| Scaffold Remodelling | A 'top-down' approach where a complex, sp3-rich parent scaffold is remodelled into structurally distinct new scaffolds through reactions like ring cleavage, addition, or expansion. | Diazaspirotricycles | whiterose.ac.uk |

Integration in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by forming multiple chemical bonds. researchgate.netrsc.orgfrontiersin.org These processes are valued for their operational simplicity, atom economy, and ability to rapidly build molecular complexity. rsc.org

Azetidine scaffolds have been integrated into such processes. For example, the synthesis of densely functionalized chiral spiro[azetidine-3,3′-indoline]-2,2′-diones has been achieved via a copper-catalyzed asymmetric domino Kinugasa/aryl C-C coupling reaction. chiralpedia.com This process constructs the complex spirocyclic azetidine framework with high diastereoselectivity. chiralpedia.com Similarly, a multicomponent reaction exploiting the strain-release functionalization of azabicyclobutanes (ABBs) has been reported for the synthesis of azetidines featuring a C3 all-carbon quaternary center. scribd.com

The oxane scaffold is also accessible through these advanced reaction types. Substituted spirocyclic tetrahydropyrans can be synthesized in good yields via a multicomponent Prins-type cyclization. mdpi.com Cascade reactions have been developed to produce complex fused-ring systems containing the oxane motif. For instance, an unprecedented domino protocol using chalcone (B49325) epoxides and pyrazolones enables the highly diastereoselective synthesis of tetrahydro pyranopyrazole scaffolds, generating three contiguous stereogenic centers. nih.gov Another multi-component cascade reaction involving 3-formylchromones has been used to construct highly functionalized 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-one derivatives, which feature a dihydropyran ring. frontiersin.orgmerckmillipore.com

Development of Chiral Azetidine and Oxane-Based Catalysts

Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.govmdpi.com The design of effective chiral catalysts, which often consist of a metal center coordinated to a chiral organic ligand, is a central theme in this field. nih.govu-strasbg.fr

Chiral, non-racemic azetidines have been effectively utilized in asymmetric catalysis, both as ligands for metal catalysts and as organocatalysts. nih.gov Their rigid structure allows for the creation of a well-defined chiral environment around the catalytic center, enabling high levels of stereocontrol in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. nih.gov For example, a binuclear zinc-chiral azetidine complex has been shown to catalyze the phospha-Michael addition of phosphites. researchgate.net

While the oxane motif is a common feature in many chiral molecules and natural products, its use as the fundamental scaffolding for chiral ligands is less prevalent compared to azetidines or other "privileged" ligand structures like BINAP and bisoxazolines. u-strasbg.fr The design of chiral ligands often relies on specific structural features, such as C₂ symmetry or modularity, to create an effective asymmetric catalyst. nih.gov The conformational flexibility of the oxane ring can make it a less predictable scaffold for inducing chirality compared to more rigid systems. mdpi.com However, the ubiquity of chiral oxane-containing molecules, such as those derived from the "chiral pool," means they are frequently used as starting materials for the synthesis of more complex chiral ligands and catalysts.

| Scaffold | Catalyst Type | Application | Reference |

|---|---|---|---|

| Azetidine | Chiral Ligand / Organocatalyst | Asymmetric Friedel-Crafts alkylations, Henry reactions, Michael-type additions. | nih.gov |

| Azetidine | Binuclear Zinc-Azetidine Complex | Catalyzes phospha-Michael addition of phosphites. | researchgate.net |

| General | Transition Metal Complexes with Chiral Ligands (e.g., BINAP, Bisoxazolines) | Asymmetric hydrogenations, aldol (B89426) reactions, allylic alkylations. | u-strasbg.fr |

| General | Chiral Phosphoric Acids (CPAs) | Enantioselective Mannich-type reactions. | nih.gov |

Future Directions in the Academic Research of 1 Oxan 4 Yl Azetidin 3 Ol

Innovations in Efficient and Sustainable Synthetic Routes

Future research will undoubtedly prioritize the development of more efficient and environmentally benign methods for the synthesis of 1-(Oxan-4-yl)azetidin-3-ol. Current multi-step syntheses, while effective, often generate significant waste and require harsh reaction conditions. The principles of green chemistry are expected to guide the next generation of synthetic approaches. nih.gov

Key areas of innovation will likely include:

Catalytic Strategies: A shift from stoichiometric reagents to catalytic systems is anticipated. This includes the use of both homogeneous and heterogeneous catalysts to improve atom economy and facilitate catalyst recycling. mdpi.com Research into metal-catalyzed acceptorless dehydrogenative coupling (ADC) using alcohols as starting materials represents a particularly promising green alternative, producing only water and hydrogen as byproducts. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields. nih.govrasayanjournal.co.in Future studies will likely explore microwave-assisted protocols for the key ring-forming or substitution steps in the synthesis of this compound. clockss.org

One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates will enhance efficiency and reduce solvent usage and waste generation. mdpi.com

| Synthetic Approach | Key Advantages | Potential Application to this compound Synthesis |

| Heterogeneous Catalysis | Catalyst recyclability, simpler purification. nih.govmdpi.com | Solid-supported catalysts for the formation of the azetidine (B1206935) ring. |

| Acceptorless Dehydrogenative Coupling | Use of renewable alcohols, green byproducts (H₂O, H₂). rsc.org | Coupling of an oxane-derived alcohol with an azetidine precursor. |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, better process control. nih.govclockss.org | Acceleration of the N-alkylation step with 4-bromotetrahydropyran. |

Advancements in High-Precision Stereochemical Control

The 3-hydroxyazetidine core of the target molecule contains a stereocenter, making the development of highly stereoselective syntheses a critical research objective. Future advancements will focus on methods that provide precise control over the absolute and relative stereochemistry.

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild conditions. rsc.org Engineered enzymes, such as variants of cytochrome P450, have demonstrated remarkable efficacy in catalyzing enantioselective reactions to form chiral azetidines. chemrxiv.orgnih.govchemrxiv.org Future work could involve developing a biocatalytic route, perhaps through a highly enantioselective springerprofessional.denih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide, to produce enantiopure 3-hydroxyazetidine precursors. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of the azetidine ring will continue to be a major focus. This includes chiral Lewis acids, organocatalysts, and transition metal complexes that can induce high levels of enantioselectivity in cycloaddition or ring-closing reactions. The use of chiral templates and auxiliaries also remains a viable strategy for achieving stereocontrol. rsc.org

Exploration of Unprecedented Reactivity Modes

The inherent ring strain of the azetidine moiety in this compound makes it a versatile synthetic intermediate. rsc.org Future research will aim to uncover and exploit novel reaction pathways that leverage this reactivity.

Strain-Release Functionalization: The use of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), allows for the introduction of diverse functional groups onto the azetidine core through strain-release pathways. uni-muenchen.deacs.org This could enable the synthesis of novel analogs of this compound with substitutions at various positions.

Ring-Opening and Rearrangement Reactions: The azetidine ring can undergo nucleophilic ring-opening to provide access to functionalized acyclic amines. clockss.org Furthermore, 3-hydroxyazetidines have been shown to undergo novel rearrangement cascades to form other heterocyclic systems, such as 2-oxazolines. nih.govworktribe.com Investigating these transformations for this compound could lead to the discovery of new molecular scaffolds.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel C-C bond formations and functionalizations of N-heterocycles. researchgate.netdigitellinc.comnih.gov This technology could be applied to the late-stage functionalization of the this compound scaffold, allowing for the rapid generation of a library of derivatives. charnwooddiscovery.com

| Reactivity Mode | Description | Potential Outcome for this compound |

| Strain-Release Functionalization | Ring-opening of highly strained precursors like ABBs to introduce substituents. uni-muenchen.deacs.org | Synthesis of C3-functionalized analogs. |

| Ring Rearrangement | Ritter-initiated cascade of the 3-hydroxyazetidine moiety. nih.govworktribe.com | Formation of novel oxazoline-containing compounds. |

| Photoredox Catalysis | Generation of radical intermediates for C-H or C-C functionalization. researchgate.netdigitellinc.com | Direct modification of the azetidine or oxane rings. |

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational chemistry with experimental work is becoming indispensable for modern synthetic chemistry. mdpi.com For this compound, this synergy will accelerate the discovery and optimization of new synthetic routes and reactions.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition state geometries, and activation energies. nih.govweizmann.ac.il This understanding is crucial for optimizing reaction conditions and predicting the feasibility of novel transformations. For instance, computational models can guide the design of photocatalytic systems for azetidine synthesis. bioquicknews.com

Catalyst Design: Computational screening can be used to predict the efficacy of potential catalysts, reducing the need for extensive empirical screening. This approach can accelerate the development of new catalysts for both sustainable synthesis and stereochemical control.

Predicting Reactivity: Computational studies can help predict the reactivity of strained systems like azetidines, identifying which bonds are most susceptible to cleavage and how the molecule will behave under various conditions. researchgate.net

Integration with Emerging Technologies in Chemical Synthesis

The adoption of emerging technologies is set to revolutionize how molecules like this compound are synthesized and studied.

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. springerprofessional.demdpi.com Implementing a continuous flow process for the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process. durham.ac.uknih.gov This technology is particularly well-suited for handling hazardous intermediates or performing reactions under high pressure or temperature. springerprofessional.de

Automated Synthesis Platforms: The use of automated synthesis platforms, often coupled with machine learning algorithms, can rapidly explore a vast reaction space to identify optimal conditions. This high-throughput experimentation can accelerate the discovery of novel synthetic methods and the generation of derivative libraries for structure-activity relationship studies.

The future of academic research on this compound lies at the intersection of sustainability, precision, and technological innovation. By embracing these future directions, the scientific community can unlock new synthetic pathways, explore novel reactivity, and fully realize the potential of this intriguing heterocyclic compound.

常见问题

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per user guidelines.

- Advanced questions emphasize mechanistic and optimization strategies, while basic questions focus on foundational synthesis and characterization.

- Methodological answers integrate experimental design, data validation, and literature-backed protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。